molecular formula C12H10BrNO B2589153 1-Benzyl-3-bromopyridin-2(1H)-one CAS No. 1304770-95-3

1-Benzyl-3-bromopyridin-2(1H)-one

Cat. No.: B2589153
CAS No.: 1304770-95-3
M. Wt: 264.122
InChI Key: YRQAMAHBQRWCRB-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopyridin-2(1H)-one is a brominated pyridinone derivative featuring a benzyl group at the N1 position and a bromine atom at the C3 position of the pyridinone ring. For instance, 1-Benzyl-4-(benzyloxy)-3-bromopyridin-2(1H)-one (CAS 586382-62-9) shares a similar scaffold, with a molecular formula of C₁₉H₁₆BrNO₂ and a monoisotopic mass of 369.0364 g/mol .

Properties

IUPAC Name

1-benzyl-3-bromopyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAMAHBQRWCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-bromopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of 1-benzylpyridin-2(1H)-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-3-bromopyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-bromopyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include 1-benzyl-3-azidopyridin-2(1H)-one, 1-benzyl-3-thiopyridin-2(1H)-one, and 1-benzyl-3-alkoxypyridin-2(1H)-one.

    Oxidation Reactions: Products include 1-benzyl-3-bromopyridin-2(1H)-one N-oxide and other oxidized derivatives.

    Reduction Reactions: Products include 1-benzyl-3-bromopyridin-2(1H)-ol and other reduced derivatives.

Scientific Research Applications

1-Benzyl-3-bromopyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to investigate the biological activity of pyridinone derivatives, including their antimicrobial and anti-inflammatory properties.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the benzyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 1-Benzyl-3-bromopyridin-2(1H)-one, emphasizing variations in substituents and their positions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-Benzyl-3-bromopyridin-2(1H)-one C₁₂H₁₀BrNO 264.12 Br at C3, benzyl at N1 Not provided
5-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO 188.02 Br at C5, methyl at N1 81971-39-3
3-Amino-5-bromopyridin-2(1H)-one C₅H₅BrN₂O 189.01 Br at C5, amino at C3 98786-86-8
5-Bromo-1-ethylpyridin-2(1H)-one C₇H₈BrNO 202.05 Br at C5, ethyl at N1 63785-87-5
3-(Azidomethyl)-1-benzyl-5-bromopyridin-2(1H)-one C₁₃H₁₁BrN₄O 319.16 Br at C5, azidomethyl at C3, benzyl at N1 1616403-07-6
5-Bromo-1-cyclobutylpyridin-2(1H)-one C₉H₁₀BrNO 228.09 Br at C5, cyclobutyl at N1 Not provided

Key Observations :

  • Substituent Position : The position of bromine (C3 vs. C5) significantly impacts electronic properties and reactivity. For example, 3-bromo derivatives may exhibit distinct regioselectivity in cross-coupling reactions compared to 5-bromo isomers .
  • Functional Group Diversity : The presence of azidomethyl (e.g., 3-(azidomethyl)-1-benzyl-5-bromopyridin-2(1H)-one) introduces click chemistry compatibility, enabling bioconjugation applications .
Comparative Reactivity
  • Nucleophilic Aromatic Substitution (SNAr): 3-Bromo derivatives are more reactive toward SNAr due to the electron-withdrawing effect of the pyridinone carbonyl group at the ortho position .
  • Suzuki-Miyaura Coupling : 5-Bromo isomers (e.g., 5-bromo-1-ethylpyridin-2(1H)-one) show higher coupling efficiency with aryl boronic acids compared to 3-bromo analogs, as reported in studies on similar scaffolds .

Physicochemical Properties

  • Molecular Weight and Solubility : Benzyl-substituted derivatives (e.g., 1-benzyl-3-bromopyridin-2(1H)-one) exhibit higher molecular weights (~264 g/mol) and lower aqueous solubility compared to alkyl-substituted analogs (e.g., 5-bromo-1-ethylpyridin-2(1H)-one, 202 g/mol) .
  • Thermal Stability : Bromine at C3 increases thermal stability due to reduced ring strain compared to C5-substituted isomers .

Biological Activity

1-Benzyl-3-bromopyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

1-Benzyl-3-bromopyridin-2(1H)-one has the following chemical structure:

  • Molecular Formula : C11H9BrN2O
  • CAS Number : 1304770-95-3

The compound features a bromine atom at the 3-position of the pyridine ring, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 1-benzyl-3-bromopyridin-2(1H)-one. For instance, derivatives based on similar scaffolds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer).

Key Findings :

  • IC50 Values : Compounds derived from the indolin-2-one scaffold demonstrated significant anticancer activity with IC50 values ranging from 2.93 µM to 19.53 µM against MCF-7 cells, indicating their potential as effective anticancer agents .
CompoundIC50 (MCF-7)IC50 (A-549)
7c7.17 ± 0.94 µMNot reported
7d2.93 ± 0.47 µMNot reported
Doxorubicin4.30 ± 0.84 µMNot reported

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. For example:

  • VEGFR-2 Inhibition : Some derivatives have shown promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. For instance, derivatives like 7c and 7d exhibited IC50 values of 0.728 µM and 0.503 µM against VEGFR-2, respectively .

Cellular Effects

Studies have also explored the impact of these compounds on cell cycle dynamics and apoptosis:

  • Cell Cycle Analysis : The compound 7d significantly increased the number of cells in the sub-G1 phase, indicating apoptosis, while also causing G2/M phase arrest compared to untreated controls .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on Indolin Derivatives : Research demonstrated that indolin derivatives based on similar structures exhibited potent anticancer properties, with some compounds outperforming traditional chemotherapeutics like doxorubicin in terms of efficacy .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at a molecular level, further supporting their development as therapeutic agents.

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